molecular formula C10H10O2 B045876 2H-chromen-3-ylmethanol CAS No. 115822-61-2

2H-chromen-3-ylmethanol

Cat. No.: B045876
CAS No.: 115822-61-2
M. Wt: 162.18 g/mol
InChI Key: UCIFNZYYNUQDAW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2H-chromen-3-ylmethanol are currently unknown. As a type of chromene, 2H-chromenes are important oxygen heterocycles that widely exist in natural products, pharmaceutical agents, and biologically relevant molecules . .

Biochemical Pathways

Given the chemical complexity of 2H-chromenes, it is likely that multiple pathways could be affected . More research is needed to summarize the affected pathways and their downstream effects.

Pharmacokinetics

It has a molecular weight of 162.19, a density of 1.2±0.1 g/cm³, and a boiling point of 314.3±31.0 °C at 760 mmHg . These properties could potentially impact the bioavailability of the compound, but more detailed pharmacokinetic studies are needed.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a type of chromene, 2H-chromenes are known to be used broadly in materials science and organic synthesis , suggesting that they may have significant effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromen-3-ylmethanol typically involves the cyclization of salicylaldehyde derivatives. One common method is the reaction of salicylaldehyde with acetylacetone in the presence of a base, such as sodium hydroxide, to form the chromene ring. The resulting product is then reduced to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as tetra-n-butylammonium fluoride (TBAF) are sometimes used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2H-Chromen-3-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

2H-Chromen-3-ylmethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2H-Chromen-3-ylmethane
  • 2H-Chromen-3-carboxylic acid
  • 2H-Chromen-3-yl acetate

Comparison: 2H-Chromen-3-ylmethanol is unique due to its hydroxyl group, which imparts specific chemical reactivity and biological activity. Compared to 2H-chromen-3-ylmethane, it has higher polarity and can form hydrogen bonds, influencing its solubility and interaction with biological targets. The carboxylic acid derivative, on the other hand, is more acidic and can participate in different types of chemical reactions .

Properties

IUPAC Name

2H-chromen-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIFNZYYNUQDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380184
Record name 2H-chromen-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115822-61-2
Record name 2H-chromen-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of studying the interaction between (3R)-3,4-dihydro-2H-chromen-3-ylmethanol and HIV-1 integrase?

A: HIV-1 integrase is a viral enzyme crucial for the integration of the HIV genome into the host cell's DNA, a vital step for viral replication. Inhibiting this enzyme is a key strategy in developing antiretroviral therapies against HIV. The study investigates the binding of (3R)-3,4-dihydro-2H-chromen-3-ylmethanol to the core domain of HIV-1 integrase []. This research provides valuable insights into the compound's potential as a lead compound for developing novel HIV-1 integrase inhibitors.

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